molecular formula C13H9NO4 B1441753 4-(3-Nitrophenoxy)benzaldehyde CAS No. 883236-86-0

4-(3-Nitrophenoxy)benzaldehyde

Cat. No. B1441753
CAS RN: 883236-86-0
M. Wt: 243.21 g/mol
InChI Key: WNUVHWSDQVUOSY-UHFFFAOYSA-N
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Description

“4-(3-Nitrophenoxy)benzaldehyde” is a chemical compound with the CAS Number: 883236-86-0 . It has a molecular weight of 243.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(3-Nitrophenoxy)benzaldehyde” is 1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H . This indicates the molecular structure of the compound.

It has a molecular weight of 243.22 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Nonlinear Optical Properties : A study by Karthick et al. (2019) synthesized a molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, through a crystal engineering route, indicating its suitability for third-order nonlinear optical applications. This research sheds light on the potential of similar compounds like 4-(3-Nitrophenoxy)benzaldehyde in opto-electronic applications (Karthick et al., 2019).

Catalytic and Chemical Reactions

  • Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) explored the use of different substituted benzaldehydes, including 3-nitrobenzaldehyde, in the preparation of 1,4-dihydropyridine derivatives, highlighting the role of these compounds in the synthesis of pharmaceuticals (Perozo-Rondón et al., 2006).

Photocatalytic Applications

  • Photocatalytic Conversion of Benzyl Alcohol : A study by Lima et al. (2017) investigated the photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions. This research indicates the potential utility of similar benzaldehyde derivatives in photocatalytic applications (Lima et al., 2017).

Synthesis of Novel Compounds

  • Chromenone Derivatives Synthesis : Mahdavi et al. (2016) described the synthesis of novel chromenone derivatives using 4-(4-nitrophenoxy)benzaldehydes, emphasizing the compound's role in the development of new chemical entities (Mahdavi et al., 2016).

Optical and Electrical Properties

  • Second Harmonic Generation Applications : Singh et al. (2001) demonstrated the growth of vanillin crystals for second harmonic generation in the ultraviolet and near-infrared wavelength region, suggesting the relevance of benzaldehyde derivatives in this field (Singh et al., 2001).

Safety and Hazards

“4-(3-Nitrophenoxy)benzaldehyde” may cause an allergic skin reaction and serious eye damage . It is very toxic to aquatic life . Therefore, it’s important to avoid release to the environment and wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(3-nitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUVHWSDQVUOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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